molecular formula C30H32N2O6 B066774 Boc-4-(Fmoc-aminomethyl)-L-phenylalanine CAS No. 170157-61-6

Boc-4-(Fmoc-aminomethyl)-L-phenylalanine

Cat. No.: B066774
CAS No.: 170157-61-6
M. Wt: 516.6 g/mol
InChI Key: LGZKNNBERXWTJP-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-4-(Fmoc-aminomethyl)-L-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of two protective groups: the tert-butoxycarbonyl (Boc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are commonly used in peptide synthesis to protect the amino and carboxyl groups, respectively, during the synthesis process. The compound is used in various scientific research applications, particularly in the field of peptide synthesis and proteomics research .

Scientific Research Applications

Boc-4-(Fmoc-aminomethyl)-L-phenylalanine is widely used in scientific research, particularly in:

    Peptide Synthesis: As a building block for the synthesis of peptides and proteins.

    Proteomics Research: In the study of protein structure and function.

    Medicinal Chemistry: For the development of peptide-based drugs and therapeutic agents.

    Biotechnology: In the design of novel biomolecules and bioconjugates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of Boc-4-(Fmoc-aminomethyl)-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Boc-4-(Fmoc-aminomethyl)-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected amino acids, peptides, and substituted phenylalanine derivatives .

Mechanism of Action

The mechanism of action of Boc-4-(Fmoc-aminomethyl)-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during the synthesis process. The compound can be selectively deprotected under specific conditions to allow for the formation of peptide bonds with other amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-4-(Fmoc-aminomethyl)-L-phenylalanine is unique due to its combination of protective groups and its L-configuration, making it particularly useful in the synthesis of peptides and proteins with specific stereochemistry .

Properties

IUPAC Name

(2S)-3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-12-14-20(15-13-19)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZKNNBERXWTJP-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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